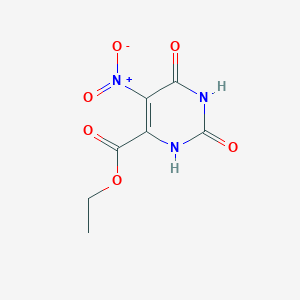

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Descripción general

Descripción

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7N3O6 and a molecular weight of 229.15 g/mol . It is also known by the synonym Ethyl 5-nitroorotate . This compound is characterized by its solid physical form and is typically stored at ambient temperature .

Métodos De Preparación

The synthesis of Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves several steps. One common method includes the reaction of ethyl acetoacetate with urea and nitric acid under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then nitrated to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the nitro group or other substituents on the pyrimidine ring.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mecanismo De Acción

The mechanism of action of Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components . The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with enzymes and nucleic acids .

Comparación Con Compuestos Similares

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be compared with other similar compounds such as:

Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound shares a similar structure but may differ in its reactivity and biological activity.

Ethyl 5-nitroorotate: Another synonym for the compound, highlighting its structural similarity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (commonly referred to as ethyl 5-nitro-pyrimidine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

This compound has the molecular formula and a molecular weight of 229.15 g/mol. The compound is characterized by a pyrimidine ring with nitro and carboxylate substituents which are critical for its biological activity.

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Techniques may vary but often include the use of nitro compounds and carboxylic acids in the presence of catalysts to facilitate the formation of the pyrimidine structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 5-nitro-pyrimidine derivatives. For instance, a study demonstrated that these compounds exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiparasitic Activity

Ethyl 5-nitro-pyrimidine has also shown antiparasitic activity , particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays indicated that this compound could inhibit the growth of the parasite at micromolar concentrations. This activity is attributed to its ability to interfere with nucleotide synthesis pathways essential for parasite survival.

Anti-inflammatory Effects

In addition to its antimicrobial and antiparasitic properties, ethyl 5-nitro-pyrimidine exhibits anti-inflammatory effects . Studies indicate that it can downregulate pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including ethyl 5-nitro-pyrimidine. Results showed a dose-dependent inhibition of bacterial growth with an IC50 value significantly lower than standard antibiotics used as controls .

- Antiparasitic Screening : In a screening assay for antiparasitic compounds, ethyl 5-nitro-pyrimidine demonstrated potent activity against T. brucei, with researchers noting a reduction in parasite viability by over 70% at concentrations as low as 10 µM .

- Inflammation Model : In a murine model of inflammation induced by LPS, administration of ethyl 5-nitro-pyrimidine resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

ethyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O6/c1-2-16-6(12)3-4(10(14)15)5(11)9-7(13)8-3/h2H2,1H3,(H2,8,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZDARINDDLSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298258 | |

| Record name | Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52047-16-2 | |

| Record name | Ethyl 1,2,3,6-tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52047-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122013 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052047162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52047-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.